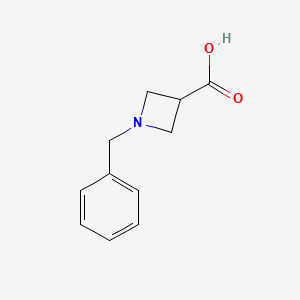

1-Benzylazetidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFKOLZJNKMHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10915196 | |

| Record name | 1-Benzylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94985-27-0 | |

| Record name | 1-(Phenylmethyl)-3-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94985-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 94985-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzylazetidine-3-carboxylic acid chemical properties

An In-Depth Technical Guide to 1-Benzylazetidine-3-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. It belongs to the class of non-proteinogenic, conformationally constrained amino acids. The molecule's unique architecture, featuring a strained four-membered azetidine ring, a carboxylic acid functional group, and a benzyl protecting group, makes it a highly versatile and valuable building block.[1] The azetidine scaffold imparts a degree of structural rigidity that is highly sought after in drug design, allowing for more precise control over the spatial orientation of pharmacophoric elements. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, intended for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The core of this compound is the azetidine ring, a four-membered nitrogen-containing heterocycle. The nitrogen atom is substituted with a benzyl group, which serves as a common and readily removable protecting group. The carboxylic acid moiety at the 3-position provides a crucial handle for chemical modifications, such as amide bond formation.

Key Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 94985-27-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO₂ | [2][3] |

| Molecular Weight | 191.23 g/mol | [2][3] |

| Appearance | White to faintly beige powder | |

| Monoisotopic Mass | 191.094628657 Da | [2] |

| SMILES | C1C(CN1CC2=CC=CC=C2)C(=O)O | [2] |

| InChIKey | XVFKOLZJNKMHNL-UHFFFAOYSA-N | [2] |

Note: Some physical properties like melting point and boiling point are not consistently reported in publicly available literature, which is common for specialized chemical intermediates.

Synthesis and Purification

The synthesis of this compound is a multi-step process that typically begins with the construction of the azetidine ring. A common and effective strategy involves the intramolecular cyclization of a suitable precursor, followed by functional group manipulation. One well-established route proceeds via the decarboxylation of an N-benzyl-azetidine-3,3-dicarboxylic acid intermediate.[4][5] This approach provides good yields and a reliable pathway to the target molecule.

Representative Synthetic Workflow Diagram

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis via Decarboxylation

This protocol is a representative example based on established chemical principles for the final step of the synthesis.[5]

Objective: To synthesize this compound from 1-benzylazetidine-3,3-dicarboxylic acid.

Materials:

-

1-Benzylazetidine-3,3-dicarboxylic acid

-

Deionized water or a high-boiling point solvent (e.g., toluene)

-

Hydrochloric acid (for pH adjustment/workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.

Procedure:

-

Dissolution: Suspend the starting diacid material (e.g., 10.0 g) in deionized water (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Decarboxylation: Heat the suspension to reflux (approximately 96-100°C).[5] The solid should gradually dissolve as the reaction proceeds. Maintain reflux for 4-8 hours.

-

Reaction Monitoring: Monitor the reaction's progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting diacid.

-

Cooling and Workup: Once the reaction is complete, cool the solution to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, an extractive workup is performed.

-

Extraction (if necessary): Acidify the aqueous solution to a pH of ~3-4 with hydrochloric acid. Extract the product into an organic solvent like ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three primary components: the carboxylic acid, the tertiary amine within the azetidine ring, and the N-benzyl group.

Reactivity of the Carboxylic Acid

The carboxylic acid group is the primary site for derivatization. It undergoes typical reactions of carboxylic acids, which are fundamental to its use as a building block.[6]

-

Amide Bond Formation: This is arguably the most critical reaction for its application in drug discovery. The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires an activating agent (e.g., HBTU, HATU, or carbodiimides like EDC) to convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[7]

-

Esterification: In the presence of an alcohol and an acid catalyst (Fischer esterification) or under milder conditions using coupling agents, the corresponding ester can be formed. Esters can serve as protecting groups for the carboxylic acid or as prodrugs that are hydrolyzed in vivo to release the active acidic drug.[8]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 1-benzyl-3-(hydroxymethyl)azetidine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃·THF).

Reactivity involving the N-Benzyl Group

The N-benzyl group is a stable protecting group under many reaction conditions (e.g., amide coupling, esterification). However, it can be selectively removed when desired.

-

Debenzylation: The most common method for removing the benzyl group is catalytic hydrogenation.[5] Reacting the molecule with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) cleaves the benzyl C-N bond, yielding azetidine-3-carboxylic acid and toluene as a byproduct. This unmasks the secondary amine, which is then available for further functionalization.

Key Reactivity Pathways Diagram

Caption: Major reaction pathways for this compound.

Stability and Storage

This compound is a stable solid at room temperature. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place to prevent degradation from moisture.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of this compound. The expected spectral characteristics are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), a singlet for the benzylic methylene (CH₂) protons, multiplets for the protons on the azetidine ring, and a broad singlet for the acidic proton of the carboxylic acid, which is often exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm.[9] Signals for the aromatic carbons of the benzyl group would appear between 125-140 ppm, along with signals for the benzylic carbon and the carbons of the azetidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically around 1700-1750 cm⁻¹. A very broad O-H stretching band from 2500-3300 cm⁻¹ is also characteristic of a carboxylic acid dimer.[9]

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak [M]+ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 192.10 or the deprotonated molecule [M-H]⁻ at m/z 190.09.[10] Common fragmentation patterns would include the loss of the carboxyl group (-45 Da) and cleavage of the benzyl group.

Applications in Research and Drug Development

This compound is primarily used as a specialized building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[1]

-

Constrained Scaffolds: The rigid four-membered ring restricts the conformational freedom of molecules into which it is incorporated. This property is highly valuable in drug design for creating ligands that bind to biological targets with high affinity and selectivity. By locking a molecule into a specific bioactive conformation, binding entropy loss is minimized.

-

Peptidomimetics: As a non-natural, cyclic amino acid analogue, it is used in the synthesis of peptidomimetics to improve metabolic stability and pharmacokinetic properties. Natural peptides are often rapidly degraded by proteases; incorporating scaffolds like azetidine can prevent this enzymatic breakdown.

-

Combinatorial Chemistry: The molecule is a useful component for building combinatorial libraries of novel compounds for high-throughput screening.[11] The dual functionality of the protected amine and the carboxylic acid allows for sequential or orthogonal derivatization to create a large number of structurally diverse molecules.

-

Intermediate for Bioactive Molecules: It serves as a key intermediate in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors, receptor agonists/antagonists, and antibacterial agents.[12]

Conclusion

This compound is a powerful and versatile chemical tool for researchers in organic synthesis and drug discovery. Its unique structural features—a conformationally constrained azetidine ring, a readily derivatizable carboxylic acid, and a stable yet removable N-benzyl protecting group—provide a robust platform for the design and synthesis of novel, structurally defined molecules. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for leveraging its full potential in the development of next-generation therapeutics and other advanced materials.

References

- 1. indiamart.com [indiamart.com]

- 2. This compound | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. prepchem.com [prepchem.com]

- 5. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 6. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 7. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. PubChemLite - this compound (C11H13NO2) [pubchemlite.lcsb.uni.lu]

- 11. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 12. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

An In-depth Technical Guide to the Synthesis of 1-Benzylazetidine-3-carboxylic Acid

Introduction

1-Benzylazetidine-3-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and drug development.[1] Its rigid four-membered azetidine core imparts unique conformational constraints on molecules, making it a valuable scaffold for the design of novel therapeutics. The benzyl protecting group on the nitrogen atom offers a stable yet readily cleavable handle for further synthetic manipulations. This guide provides a comprehensive overview of the principal synthetic routes to this versatile intermediate, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of each synthetic strategy, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials. The choice of a particular route is often dictated by factors such as the availability of precursors, scalability, and desired purity of the final product. The primary strategies, which will be elaborated upon in this guide, are summarized below.

Route 1: Synthesis from 1-Benzylazetidin-3-ol

This is a widely employed and versatile route, with the key intermediate, 1-benzylazetidin-3-ol, being accessible from inexpensive starting materials.

Preparation of 1-Benzylazetidin-3-ol from Epichlorohydrin

This two-step process commences with the nucleophilic ring-opening of epichlorohydrin by benzylamine, followed by an intramolecular cyclization to form the azetidine ring.

Step 1: Synthesis of N-benzyl-3-amino-1-chloropropan-2-ol

The reaction between epichlorohydrin and benzylamine proceeds via a nucleophilic attack of the amine on the less sterically hindered terminal carbon of the epoxide.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve benzylamine (1.0 equivalent) in a hydrocarbon solvent such as cyclohexane.

-

Cool the solution in an ice bath and add epichlorohydrin (1.0-1.1 equivalents) dropwise, maintaining the temperature between 10°C and 20°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

The product, N-benzyl-3-amino-1-chloropropan-2-ol, can be isolated by conventional work-up procedures, such as extraction and solvent evaporation, and may be purified by recrystallization if necessary.

Step 2: Cyclization to 1-Benzylazetidin-3-ol

The formation of the azetidine ring is achieved by an intramolecular Williamson ether synthesis-like reaction, where the amino group displaces the chlorine atom. This cyclization is typically promoted by a base.

-

Dissolve N-benzyl-3-amino-1-chloropropan-2-ol (1.0 equivalent) in triethylamine. The triethylamine acts as both the solvent and the base to neutralize the HCl generated during the reaction.

-

Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium iodide (e.g., 10 g for 333 g of the amino-alcohol). The catalyst facilitates the reaction between the ionic intermediate and the organic substrate.

-

Heat the mixture to reflux and maintain for 12-15 hours.

-

After cooling, filter off the triethylamine hydrochloride precipitate and wash the solid with fresh triethylamine.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 1-benzylazetidin-3-ol.

-

The product can be purified by crystallization from a solvent mixture like toluene/hexane to afford white crystals.

| Parameter | Value | Reference |

| Starting Material | N-benzyl-3-amino-1-chloropropan-2-ol | [2][3] |

| Reagents | Triethylamine, Tetrabutylammonium iodide | [2][3] |

| Reaction Time | 13 hours | [2][3] |

| Temperature | Reflux | [2][3] |

| Yield | ~66.5% | [2][3] |

Conversion of 1-Benzylazetidin-3-ol to this compound

Two primary methods are employed for this transformation: a three-step sequence via the corresponding nitrile or a direct oxidation.

This reliable method involves the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a cyanide source and subsequent hydrolysis.

Step 1: Mesylation of 1-Benzylazetidin-3-ol

The hydroxyl group is converted to a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Experimental Protocol: [2]

-

Dissolve 1-benzylazetidin-3-ol (1.0 equivalent) in dichloromethane.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Cool the mixture in an ice bath and add methanesulfonyl chloride (1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Filter the mixture and evaporate the solvent under reduced pressure. The crude mesylate can be purified by silica gel chromatography.

Step 2: Cyanation of 1-Benzylazetidin-3-yl mesylate

The mesylate is displaced by a cyanide ion to form the nitrile.

Experimental Protocol: [2]

-

Dissolve the mesylate of 1-benzylazetidin-3-ol (1.0 equivalent) in a mixture of dimethylformamide (DMF) and water.

-

Add sodium cyanide (1.5 equivalents) and heat the mixture at 60°C for 16 hours.

-

After cooling, evaporate the solvent under reduced pressure. The crude 1-benzyl-3-cyanoazetidine can be purified by silica gel chromatography.

Step 3: Hydrolysis of 1-Benzyl-3-cyanoazetidine

The nitrile is hydrolyzed to the carboxylic acid under basic conditions.

Experimental Protocol: [2]

-

Heat a mixture of 1-benzyl-3-cyanoazetidine (1.0 equivalent) in a saturated aqueous solution of barium hydroxide under reflux for 30 hours.

-

Cool the reaction mixture and saturate it with carbon dioxide gas to precipitate excess barium as barium carbonate.

-

Filter the mixture and remove the solvent from the filtrate under reduced pressure to yield this compound.

| Step | Key Reagents | Time | Temperature | Yield | Reference |

| Mesylation | Methanesulfonyl chloride, Triethylamine | 18 h | Room Temp. | High | [2] |

| Cyanation | Sodium cyanide, DMF/H₂O | 16 h | 60°C | Moderate | [2] |

| Hydrolysis | Barium hydroxide, H₂O | 30 h | Reflux | ~80% | [2] |

A more direct approach involves the one-step oxidation of the primary alcohol to a carboxylic acid. The Jones oxidation is a classic and effective method for this transformation.[1][4][5][6][7]

Experimental Protocol (Proposed):

-

Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.

-

Dissolve 1-benzylazetidin-3-ol (1.0 equivalent) in acetone and cool the solution in an ice bath.

-

Add the Jones reagent dropwise to the solution of the alcohol, maintaining the temperature below 20°C. The reaction is exothermic.

-

After the addition is complete, stir the mixture at room temperature for a few hours, monitoring the reaction by TLC.

-

Quench the reaction by adding isopropanol to destroy any excess oxidant.

-

Filter the mixture to remove the chromium salts and concentrate the filtrate.

-

The crude product can be purified by extraction and crystallization.

Causality of Experimental Choices:

-

Acetone as Solvent: Acetone is used as it is miscible with both the aqueous Jones reagent and the organic substrate, and it is relatively inert to oxidation under these conditions.

-

Sulfuric Acid: The acidic medium is necessary for the formation of chromic acid and for the protonation steps in the oxidation mechanism.

-

Exothermic Reaction: The oxidation is highly exothermic, and temperature control is crucial to prevent side reactions and ensure safety.

Route 2: Synthesis from Diethyl Malonate

The malonic ester synthesis provides a classical and effective route to carboxylic acids. In this approach, the azetidine ring is constructed around the central carbon of diethyl malonate.

Step 1: Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate

This can be achieved by reacting a 1,3-dihalopropane derivative with diethyl malonate and benzylamine in a stepwise or one-pot procedure. A more direct reported approach involves the reaction of diethyl malonate with formaldehyde and benzylamine.[8]

Experimental Protocol (Adapted):

-

React diethyl malonate with two equivalents of formaldehyde in the presence of a base to form the corresponding diol.

-

Convert the diol to a bis-triflate or other suitable leaving group.

-

React the bis-triflate with benzylamine to effect the cyclization to diethyl 1-benzylazetidine-3,3-dicarboxylate.[8]

Step 2: Hydrolysis and Decarboxylation

The resulting diester is then hydrolyzed to the dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the desired mono-acid.

Experimental Protocol:

-

Hydrolyze diethyl 1-benzylazetidine-3,3-dicarboxylate by heating with an aqueous base (e.g., NaOH or KOH).

-

Acidify the reaction mixture to protonate the carboxylate and induce decarboxylation, often with gentle heating.

-

The product can be isolated by extraction and purified by crystallization.

Route 3: Direct N-Benzylation of Azetidine-3-carboxylic Acid

This is the most straightforward conceptual approach, involving the direct alkylation of the nitrogen atom of azetidine-3-carboxylic acid or its ester.

Experimental Protocol (Proposed):

-

Dissolve azetidine-3-carboxylic acid or its ethyl ester (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile.

-

Add a non-nucleophilic base such as potassium carbonate or triethylamine (2.0-2.5 equivalents) to the solution.

-

Add benzyl bromide or benzyl chloride (1.0-1.1 equivalents) and heat the mixture (e.g., 50-80°C) until the reaction is complete as monitored by TLC.

-

If an ester was used as the starting material, the resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., heating with aqueous NaOH followed by acidification).

-

The final product is isolated by extraction and purified by crystallization.

Causality of Experimental Choices:

-

Base: A base is required to deprotonate the azetidine nitrogen, making it nucleophilic for the attack on the benzyl halide. For the free acid starting material, an additional equivalent of base is needed to deprotonate the carboxylic acid.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.

Conclusion

The synthesis of this compound can be accomplished through several reliable and scalable routes. The choice of the optimal pathway depends on the specific requirements of the research or development program, including cost, availability of starting materials, and desired scale. The methods outlined in this guide, from the construction of the azetidine ring from acyclic precursors to the functionalization of pre-existing azetidine scaffolds, provide a robust toolkit for the synthesis of this valuable building block. Each protocol has been presented with an emphasis on the underlying chemical principles to empower the scientist with a deeper understanding of the transformations involved.

References

- 1. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 2. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Jones oxidation - Wikipedia [en.wikipedia.org]

- 5. Jones Oxidation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. adichemistry.com [adichemistry.com]

- 8. researchgate.net [researchgate.net]

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity, Mechanism of Action, and Therapeutic Potential of Azetidine Derivatives

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique combination of properties—conformational rigidity, metabolic stability, and its role as a versatile bioisostere—makes it a highly sought-after scaffold in the design of novel therapeutics.[1][2] This guide provides an in-depth technical exploration of the diverse biological activities of azetidine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies that unlock the potential of this scaffold, explore the mechanisms of action that underpin its therapeutic effects, and present detailed experimental protocols for its evaluation. Through case studies of clinically successful drugs and an examination of structure-activity relationships, this guide aims to equip the reader with a comprehensive understanding of why azetidine is a truly privileged motif in the quest for new medicines.

Introduction: The Rise of a Strained Scaffold

Historically, the synthesis of four-membered rings like azetidine was considered challenging due to inherent ring strain, which made them less explored than their five- and six-membered counterparts, pyrrolidine and piperidine.[2][3] However, this very strain, which lies between that of the highly reactive aziridines and the more stable pyrrolidines, imparts a unique three-dimensional geometry and reactivity profile.[4] In contemporary drug design, there is a significant push to move away from flat, aromatic structures towards molecules with greater three-dimensionality (higher sp³ fraction). This shift is driven by the need to access novel chemical space and improve pharmacokinetic properties.

The azetidine scaffold excels in this regard. Its compact and rigid nature allows for the precise positioning of substituents, which can lead to a decrease in the entropy of binding to a biological target and thus higher affinity.[5] Furthermore, the incorporation of an azetidine ring can significantly enhance key drug-like properties, including:

-

Metabolic Stability: The azetidine core is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to larger, more flexible aliphatic amines.[6]

-

Aqueous Solubility: As a polar motif, the azetidine ring can improve the solubility of a parent molecule, a critical factor for bioavailability.[6][7]

-

Reduced Lipophilicity: Azetidines can serve as bioisosteres for larger, more lipophilic groups like piperazine, helping to optimize a compound's overall physicochemical profile.[6][7]

Recent advances in synthetic chemistry have made a diverse array of functionalized azetidines more accessible, fueling their incorporation into a wide range of biologically active molecules.[4][8] This guide will explore the fruits of these synthetic endeavors across several key therapeutic areas.

Key Biological Activities of Azetidine Derivatives

The versatility of the azetidine scaffold is reflected in the broad spectrum of biological activities its derivatives have demonstrated.[2]

Anticancer Activity

Azetidine-containing compounds have shown significant promise as anticancer agents, targeting various hallmarks of cancer.

Mechanism of Action: Kinase Inhibition

A prominent mechanism is the inhibition of protein kinases, enzymes that play a central role in the signaling pathways driving cell proliferation and survival. The mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.[9]

Case Study: Cobimetinib (Cotellic®)

Cobimetinib is an FDA-approved, azetidine-containing drug used in combination with the BRAF inhibitor vemurafenib for the treatment of melanoma with a BRAF V600E or V600K mutation.[10]

-

Target: Cobimetinib is a potent and selective, reversible inhibitor of MEK1 and MEK2, kinases that are downstream of RAF in the MAPK pathway.[9][10]

-

Mechanism: In cancers with BRAF mutations, the MAPK pathway is constitutively active, leading to uncontrolled cell proliferation. By binding to an allosteric site on MEK1/2, cobimetinib stabilizes the enzymes in an inactive conformation. This prevents the phosphorylation and activation of their downstream target, ERK, thereby halting the proliferative signal.[9] The azetidine-amide portion of cobimetinib is crucial for its potent inhibitory activity and favorable pharmacokinetic profile.

-

Synergy: The combination of cobimetinib and a BRAF inhibitor provides a more complete blockade of the MAPK pathway, leading to improved therapeutic outcomes compared to monotherapy.[10]

dot

Caption: Cobimetinib inhibits the constitutively active MAPK pathway.

Mechanism of Action: STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein implicated in cancer development. Its aberrant, constitutive activation promotes tumor cell survival, proliferation, and angiogenesis. Azetidine-based compounds have emerged as potent STAT3 inhibitors.

-

Mechanism: Researchers have developed (R)-azetidine-2-carboxamide analogues that irreversibly bind to cysteine residues within the DNA-binding domain of STAT3.[9][11] This covalent modification prevents STAT3 from binding to DNA, thereby inhibiting the transcription of its target genes.

-

Structure-Activity Relationship (SAR): The switch from a five-membered proline ring to a four-membered azetidine ring was a critical discovery, leading to a significant boost in inhibitory potency.[9] Further optimization of substituents on the azetidine and associated aromatic rings led to compounds with sub-micromolar IC50 values and improved cell permeability.[9][11]

Table 1: Anticancer Activity of Azetidine-based STAT3 Inhibitors

| Compound ID | Azetidine Modification | IC50 (µM) vs. STAT3 DNA-binding[9] |

| H182 | (R)-azetidine-2-carboxamide | 0.66 |

| H172 | (R)-azetidine-2-carboxamide | 0.98 |

| H120 | (R)-azetidine-2-carboxamide | 1.75 |

| H105 | (R)-azetidine-2-carboxamide | 2.07 |

Mechanism of Action: Hypoxia-Activated Radiosensitization

The tumor microenvironment is often hypoxic (low in oxygen), which can render cancer cells resistant to radiation therapy. Dinitroazetidine derivatives, such as 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ or RRx-001), have been developed as hypoxia-activated radiosensitizers.

-

Mechanism: Under hypoxic conditions, the strained azetidine ring of RRx-001 is thought to release nitro groups, which are reduced to reactive nitrogen species like nitric oxide.[9] This process generates reactive free radicals that increase oxidative stress within the tumor cells, leading to apoptosis and sensitizing them to the effects of radiation.[9]

Antimicrobial Activity

Azetidine derivatives have a long and successful history in the fight against infectious diseases.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The fluoroquinolones are a major class of synthetic broad-spectrum antibiotics. The incorporation of an azetidinyl substituent at the C-7 position has been a highly effective strategy to enhance their potency, particularly against Gram-positive bacteria.[12][13]

-

Target: Quinolones inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

-

Structure-Activity Relationship (SAR): The substituent at the C-7 position plays a crucial role in the potency and spectrum of activity. Replacing the traditional piperazine ring with a substituted azetidine ring has led to compounds with outstanding broad-spectrum activity and improved in vivo efficacy.[12] The specific stereochemistry of substituents on the azetidine ring is also critical for optimal activity.[14]

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of 7-Azetidinyl-Quinolones

| Compound | S. aureus | S. pyogenes | E. coli | P. aeruginosa |

| Ciprofloxacin | 0.25 | 1 | ≤0.015 | 0.12 |

| Azetidinyl-Quinolone 1 | ≤0.015 | 0.03 | 0.03 | 0.25 |

| Azetidinyl-Quinolone 2 | 0.03 | 0.06 | 0.03 | 0.5 |

| Data is representative and compiled for illustrative purposes from literature.[12][13] |

Antimalarial Activity

Malaria remains a significant global health threat, and drug resistance necessitates the development of new therapies. Azetidine derivatives have been identified as potent antimalarial agents.

Mechanism of Action: DHODH Inhibition

Azetidine-2-carbonitriles have been discovered as a novel class of inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[15]

-

Target: PfDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Unlike humans, the malaria parasite relies exclusively on this pathway, making PfDHODH an excellent drug target.[15]

-

Mechanism: These azetidine-based compounds are potent and selective inhibitors of PfDHODH. Optimized compounds have shown in vitro activity against multidrug-resistant parasites and have been curative in mouse models of malaria.[15]

Experimental Protocols

To ensure scientific integrity and provide practical value, this section details standardized protocols for the synthesis and biological evaluation of azetidine derivatives.

Synthesis Protocol: Preparation of N-Boc-3-aryl-azetidine

This protocol describes a common two-step procedure to synthesize a 3-aryl-azetidine, a versatile intermediate for further elaboration. The causality behind this choice is its reliability and use of common starting materials.

dot

Caption: General workflow for the synthesis of 3,3-diarylazetidines.

Step 1: Synthesis of N-Boc-3-phenylazetidin-3-ol

Causality: This step utilizes a nucleophilic addition of an organometallic reagent to the ketone of the azetidinone. The Boc (tert-butyloxycarbonyl) group is used as a protecting group for the nitrogen atom. It is stable to the reaction conditions but can be readily removed later.

-

To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add phenyllithium or phenylmagnesium bromide (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-phenylazetidin-3-ol.[16]

Step 2: Friedel-Crafts Alkylation to form 3-Aryl-3-phenylazetidine

Causality: This step involves the formation of a carbocation at the 3-position of the azetidine ring, facilitated by a Lewis acid. This carbocation is then attacked by an electron-rich aromatic ring (e.g., toluene) to form the new carbon-carbon bond.

-

Dissolve N-Boc-3-phenylazetidin-3-ol (1.0 eq) in an excess of the aromatic solvent (e.g., toluene), which acts as both solvent and reactant.

-

Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.5 eq), portion-wise.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto ice water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography. The Boc group may be cleaved under these acidic conditions; if not, a separate deprotection step with an acid like trifluoroacetic acid (TFA) is required.[16]

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. This protocol is a self-validating system through the inclusion of proper controls.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the azetidine test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM).

-

Negative Control: Include wells with cells treated only with vehicle (e.g., 0.1% DMSO). This represents 100% cell viability.

-

Positive Control: Include wells with a known cytotoxic agent (e.g., doxorubicin).

-

Blank Control: Include wells with medium only (no cells) to measure background absorbance.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the negative control: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Biological Assay Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the azetidine derivative in a suitable solvent. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hour) bacterial culture on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate. The final volume in each well will be 100 µL.

-

Growth Control: Include wells with bacteria and broth but no antimicrobial agent.

-

Sterility Control: Include wells with broth only to check for contamination.

-

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed with the naked eye. The growth control well should be turbid, and the sterility control well should be clear.

Future Perspectives and Conclusion

The journey of the azetidine scaffold in drug discovery is far from over. While its value is now firmly established, several exciting avenues are being actively pursued.[10] Advances in synthetic chemistry continue to provide access to novel, more complex, and diversely functionalized azetidines, including spirocyclic and fused systems.[4][17] These new scaffolds will undoubtedly unlock new biological targets and provide solutions to existing challenges in drug design.

Furthermore, the application of azetidines is expanding into new therapeutic areas. Their use in developing probes for chemical biology and as ligands in asymmetric catalysis highlights their versatility beyond direct therapeutic applications.[18] The continued exploration of azetidine-containing natural products may also provide new starting points for drug development.

References

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine - Wikipedia [en.wikipedia.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Azetidines - Enamine [enamine.net]

- 6. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Azetidines [manu56.magtech.com.cn]

- 9. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (PDF) Current and Future Prospects of Azetidine Derivatives an Overview (2023) | M. Shiva Shankar | 2 Citations [scispace.com]

- 11. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial activity and pharmacokinetics of four new 7-azetidinyl fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. api.pageplace.de [api.pageplace.de]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols [morressier.com]

- 18. Recent advances in the chemistry of metallated azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Benzylazetidine-3-carboxylic Acid as a GABA Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[1] Consequently, the development of GABA analogues that can modulate GABAergic transmission is a significant area of therapeutic research.[1][2] This guide focuses on 1-benzylazetidine-3-carboxylic acid, a conformationally constrained GABA analogue, exploring its potential as a modulator of the GABAergic system. We will delve into its synthesis, its proposed mechanism of action as a GABA uptake inhibitor, and the requisite in vitro and in vivo methodologies for its characterization.

Introduction: The GABAergic System and the Rationale for GABA Analogues

The GABAergic system is a cornerstone of inhibitory neurotransmission in the central nervous system (CNS).[1] GABA exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[3][4][5] GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[3][4][6] GABA-B receptors, on the other hand, are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[5]

The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[7][8] There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).[8] Inhibition of these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic signaling.[7][8] This mechanism is a key strategy in the development of drugs for conditions characterized by GABA deficiency.[1]

While GABA itself has limited therapeutic potential due to its poor ability to cross the blood-brain barrier, a variety of GABA analogues have been developed to overcome this limitation and are used as anticonvulsants, anxiolytics, and analgesics.[1][2] this compound represents a class of conformationally restricted analogues designed to exhibit improved selectivity and pharmacokinetic profiles.

Synthesis of this compound

This compound is a derivative of azetidine, a four-membered saturated heterocycle.[9][10][11][12] The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available precursors. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Boc-azetidine-3-carboxylic acid[13]

-

Benzyl bromide

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus

Procedure:

-

N-Benzylation: To a solution of 1-Boc-azetidine-3-carboxylic acid in DMF, add potassium carbonate followed by the dropwise addition of benzyl bromide. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Extraction: The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Boc Deprotection: The resulting N-benzyl-1-Boc-azetidine-3-carboxylic acid is dissolved in a mixture of TFA and DCM. The solution is stirred at room temperature for several hours until the deprotection is complete.

-

Isolation and Purification: The solvent is removed in vacuo, and the residue is triturated with diethyl ether to yield the crude product. The product can be further purified by recrystallization or column chromatography to afford this compound.

Causality behind Experimental Choices:

-

The use of a Boc protecting group on the azetidine nitrogen prevents unwanted side reactions during the initial esterification step.

-

Potassium carbonate acts as a base to deprotonate the carboxylic acid, facilitating the nucleophilic attack on benzyl bromide.

-

TFA is a strong acid used for the efficient cleavage of the Boc protecting group.

Proposed Mechanism of Action: GABA Uptake Inhibition

The structural similarity of this compound to GABA suggests its potential to interact with components of the GABAergic system. The constrained azetidine ring is hypothesized to confer selectivity for specific GABA transporters. The primary proposed mechanism of action is the inhibition of GABA reuptake, particularly via GAT-1.[14] By blocking GAT-1, the compound would increase the synaptic concentration of GABA, leading to enhanced inhibitory neurotransmission.[7][8]

In Vitro Characterization

A series of in vitro assays are essential to characterize the biological activity of this compound and validate its proposed mechanism of action.

GABA Transporter Inhibition Assay

This assay directly measures the ability of the compound to inhibit GABA uptake by specific transporters.

Experimental Protocol: [³H]GABA Uptake Inhibition Assay

Materials:

-

HEK293 cells stably expressing human GAT-1, GAT-2, or GAT-3

-

[³H]GABA (radiolabeled GABA)

-

Test compound (this compound)

-

Known GAT inhibitors (e.g., Tiagabine for GAT-1)[15]

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture the specific GAT-expressing HEK293 cell lines to confluence in appropriate culture plates.

-

Assay Preparation: Wash the cells with assay buffer.

-

Incubation: Incubate the cells with varying concentrations of the test compound or a known inhibitor for a predetermined time.

-

[³H]GABA Addition: Add a fixed concentration of [³H]GABA to each well and incubate for a short period to allow for uptake.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells to release the intracellular contents.

-

Scintillation Counting: Measure the amount of [³H]GABA taken up by the cells using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value for the test compound, which represents the concentration required to inhibit 50% of the [³H]GABA uptake.

Trustworthiness of the Protocol: The inclusion of a known GAT inhibitor as a positive control and non-transfected cells as a negative control ensures the validity of the assay results.

Receptor Binding Assays

To assess the selectivity of this compound, it is crucial to determine its affinity for GABA-A and GABA-B receptors.

Experimental Protocol: Radioligand Binding Assay for GABA-A and GABA-B Receptors

Materials:

-

Rat brain membrane preparations

-

[³H]Muscimol (for GABA-A receptors)[16]

-

[³H]GABA (in the presence of a GABA-A antagonist, for GABA-B receptors)[16]

-

Test compound

-

Assay buffer

-

Glass fiber filters and a cell harvester

Procedure:

-

Incubation: Incubate the brain membrane preparations with the radioligand and varying concentrations of the test compound.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) of the test compound for each receptor subtype.

In Vivo Evaluation

Following in vitro characterization, in vivo studies in animal models are necessary to assess the therapeutic potential and pharmacokinetic properties of this compound.

Animal Models of Epilepsy and Anxiety

The anticonvulsant and anxiolytic effects of the compound can be evaluated in established rodent models.

-

Maximal Electroshock (MES) Test: This model is used to assess the ability of a compound to prevent the spread of seizures.[15]

-

Pentylenetetrazole (PTZ)-induced Seizure Model: This model evaluates the compound's ability to raise the seizure threshold.[15]

-

Elevated Plus Maze (EPM) Test: This is a widely used model to assess anxiety-like behavior in rodents.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a drug. The constrained azetidine ring may offer improved metabolic stability compared to more flexible structures.[9]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

Procedure:

-

Dosing: Administer the compound to rodents via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Collect blood samples at various time points post-administration.

-

Plasma Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

-

Data Analysis: Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Data Presentation and Visualization

Table 1: In Vitro Activity Profile of this compound

| Assay | Target | Result (IC₅₀/Ki) |

| GABA Uptake | GAT-1 | [Insert Value] µM |

| GAT-2 | [Insert Value] µM | |

| GAT-3 | [Insert Value] µM | |

| Receptor Binding | GABA-A | [Insert Value] µM |

| GABA-B | [Insert Value] µM |

Diagrams

References

- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA analogue - Wikipedia [en.wikipedia.org]

- 3. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. youtube.com [youtube.com]

- 7. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. indiamart.com [indiamart.com]

- 11. This compound | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. 1-Boc-氮杂环丁烷-3-羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 14. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Azetidine Carboxylic Acids: A Technical Guide for Drug Discovery

Foreword: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold," a structural motif consistently found in bioactive compounds.[1] Its growing prevalence in drug discovery campaigns over the last decade is a testament to its unique ability to impart desirable characteristics such as enhanced metabolic stability, structural rigidity, and improved aqueous solubility compared to its larger ring counterparts like pyrrolidine and piperidine.[1][2] This guide provides an in-depth exploration of substituted azetidine carboxylic acids, a class of compounds that leverages the inherent properties of the azetidine ring while offering versatile points for chemical modification. We will delve into the core aspects of their synthesis, conformational intricacies, and diverse applications, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this exciting area of chemical space.

The Azetidine Core: A Balance of Stability and Reactivity

The utility of the azetidine ring in drug design stems from a delicate balance. While possessing considerable ring strain, it is significantly more stable than the highly reactive three-membered aziridine ring.[3] This inherent strain influences the reactivity of the molecule, making it amenable to specific chemical transformations while remaining stable enough for practical handling and formulation.[3] The incorporation of a carboxylic acid functionality further expands the synthetic and biological possibilities, providing a handle for amide bond formation, esterification, and other key reactions in drug development.

Azetidine-2-carboxylic acid, a naturally occurring non-protein amino acid, serves as a foundational example.[4][5] Found in plants like lily of the valley and sugar beets, it acts as an analog of proline and can be misincorporated into proteins, leading to altered protein structure and function.[4][6] This biological activity underscores the potential of substituted azetidine carboxylic acids to interact with biological systems in meaningful ways.

Navigating the Synthetic Landscape: Crafting the Azetidine Ring

The synthesis of substituted azetidines has historically been challenging due to the strained nature of the four-membered ring.[1][7] However, significant advancements in synthetic methodology have made these valuable building blocks more accessible.[7][8] This section will explore key strategies for the construction and functionalization of the azetidine carboxylic acid scaffold.

Cyclization Strategies: Forging the Four-Membered Ring

A common and effective approach to constructing the azetidine ring is through intramolecular cyclization reactions. This typically involves the formation of a carbon-nitrogen bond to close the four-membered ring.

A Representative Protocol: Synthesis of N-Boc-(R)-azetidine-2-carboxylic acid

This protocol outlines a common synthetic route, often starting from a readily available chiral precursor.

Step 1: Synthesis of the Precursor The synthesis often commences from a suitable starting material, such as γ-butyrolactone, which can be converted through a series of steps including bromination, esterification, and amination to generate a key intermediate amenable to cyclization.[9]

Step 2: Intramolecular Cyclization The crucial ring-forming step is typically achieved by treating the precursor with a base to facilitate an intramolecular nucleophilic substitution, where the nitrogen atom displaces a leaving group to form the azetidine ring.

Step 3: Protection and Functionalization The nitrogen of the newly formed azetidine ring is often protected, commonly with a tert-butyloxycarbonyl (Boc) group, to allow for selective modification of the carboxylic acid moiety.

Functionalization of the Azetidine Core

Once the azetidine carboxylic acid scaffold is in hand, further diversification can be achieved by modifying the ring or the carboxylic acid group.

-

N-Functionalization: The nitrogen atom of the azetidine ring can be alkylated or arylated to introduce a wide range of substituents.

-

C-Functionalization: Substitution at the carbon atoms of the azetidine ring can be achieved through various methods, including lithiation followed by reaction with an electrophile or through cycloaddition reactions.[8] Recent advancements include photochemical modifications of azetidine-2-carboxylic acids with alkenes.[8]

-

Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for creating amides, esters, and other functional groups, which is particularly useful in the context of drug development for tuning properties like cell permeability and target engagement.[10][11]

Conformational Constraints and Bioisosteric Potential

The four-membered ring of azetidine imposes significant conformational constraints on the molecule. This rigidity can be highly advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.

Azetidine vs. Proline: A Tale of Two Rings

Azetidine-2-carboxylic acid is often considered a smaller homolog of proline.[12] While they share overall conformational preferences, there are significant differences. Peptides containing azetidine are generally more flexible than their proline-containing counterparts due to reduced steric hindrance from the smaller ring.[12] This altered conformational landscape can have profound effects on the structure and function of peptides and proteins. For instance, the incorporation of azetidine-2-carboxylic acid in place of proline can destabilize the collagen triple helix.[12]

The conformation of the azetidine ring itself is not planar but rather puckered.[9] This puckering can influence the orientation of substituents and their interactions with a binding pocket.

Azetidine as a Versatile Bioisostere

The azetidine moiety serves as a versatile bioisostere for a variety of functional groups, offering a means to modulate physicochemical properties and explore new chemical space.[1][2] It can replace:

-

Planar aromatic rings: Introducing a three-dimensional character to a molecule.

-

Saturated nitrogen heterocycles: Such as piperidine and pyrrolidine, often leading to improved aqueous solubility and reduced lipophilicity.[1]

-

Ketones: The replacement of a carbonyl group with an azetidine can lead to novel analogs with improved pharmacokinetic profiles.[2]

Applications in Drug Discovery and Development

The unique properties of substituted azetidine carboxylic acids have led to their incorporation into a wide range of biologically active molecules.[7][13] Compounds containing the azetidine moiety have demonstrated a diverse array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[1][7]

Azetidine-Containing Therapeutics

Several approved drugs contain the azetidine motif, highlighting its clinical relevance.[8][13] For example, azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension that features an azetidine ring.[14] The incorporation of the azetidine can contribute to the overall pharmacokinetic and pharmacodynamic profile of the drug.

Case Study: Azetidine Amides as STAT3 Inhibitors

A compelling example of the application of substituted azetidine carboxylic acids in drug discovery is the development of potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[11] By replacing a proline linker with an (R)-azetidine-2-carboxamide, researchers were able to achieve sub-micromolar potencies in disrupting STAT3 DNA-binding activity.[11] This work demonstrates how the conformational constraints and stereochemistry of the azetidine ring can be leveraged to optimize inhibitor potency.

Data Summary and Visualization

To facilitate a clear understanding of the concepts discussed, the following sections provide summarized data and visual representations of key structures and workflows.

Table of Representative Substituted Azetidine Carboxylic Acids and Their Biological Activities

| Compound | Substitution Pattern | Biological Activity | Reference |

| Azetidine-2-carboxylic acid | Unsubstituted | Proline analog, inhibits collagen synthesis | [4] |

| (R)-azetidine-2-carboxamides | 2-carboxamide | STAT3 inhibitors | [11] |

| Azetidine-containing quinolones | Varied | Antibacterial | [13] |

| Azelnidipine | Substituted azetidine ring | Antihypertensive | [14] |

Visualizing Synthetic Pathways and Molecular Structures

Diagram 1: General Synthetic Strategy for Azetidine-2-Carboxylic Acid

Caption: A generalized workflow for the synthesis of substituted azetidine carboxylic acids.

Diagram 2: Conformational Comparison of Proline and Azetidine-2-Carboxylic Acid

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lifechemicals.com [lifechemicals.com]

- 14. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of N-benzylazetidine-3-carboxylic Acid

An In-depth Technical Guide to the Physicochemical Properties of N-benzylazetidine-3-carboxylic Acid

N-benzylazetidine-3-carboxylic acid is a heterocyclic organic compound featuring a four-membered azetidine ring, a foundational structure in medicinal chemistry.[1] The molecule is comprised of a central azetidine core functionalized with a carboxylic acid at the 3-position and a benzyl group protecting the ring's nitrogen atom. This strategic combination of a constrained scaffold (the azetidine ring) and key functional groups (a carboxylic acid for hydrogen bonding and salt formation, and a lipophilic benzyl group) makes it a valuable and versatile building block in the synthesis of novel therapeutic agents.[2][3] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective application in drug design, enabling researchers to predict and modulate pharmacokinetic and pharmacodynamic outcomes. This guide provides a detailed examination of these core properties and the experimental rationale for their determination.

Core Physicochemical Data at a Glance

A summary of the essential physicochemical and identifying properties of N-benzylazetidine-3-carboxylic acid is presented below. These values form the basis for further experimental investigation and computational modeling in a drug discovery context.

| Property | Value | Source |

| IUPAC Name | 1-benzylazetidine-3-carboxylic acid | PubChem[4] |

| CAS Number | 94985-27-0 | PubChem[4] |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[4] |

| Molecular Weight | 191.23 g/mol | PubChem[4] |

| Canonical SMILES | C1C(CN1CC2=CC=CC=C2)C(=O)O | PubChem[4][5] |

| Predicted XlogP | -1.2 | PubChem[4][5] |

| InChIKey | XVFKOLZJNKMHNL-UHFFFAOYSA-N | PubChem[4] |

Detailed Analysis and Experimental Protocols

The utility of a chemical scaffold in drug development is dictated by its physicochemical properties. These parameters govern how the molecule behaves in biological systems, influencing everything from solubility and membrane permeability to target engagement and metabolic clearance. The following sections detail the significance of each core property and provide robust, self-validating protocols for their experimental determination.

Acidity and Basicity (pKa)

Expertise & Experience: The pKa value, the pH at which a molecule is 50% ionized, is arguably one of the most critical physicochemical parameters. N-benzylazetidine-3-carboxylic acid is zwitterionic, possessing both a basic tertiary amine within the azetidine ring and an acidic carboxylic acid group. Its ionization state at physiological pH (~7.4) will profoundly impact its aqueous solubility, ability to cross cellular membranes, and its potential to interact with biological targets through ionic bonds. Accurately determining its two distinct pKa values is essential for developing relevant in vitro assays and predicting in vivo behavior.

Trustworthiness through a Self-Validating Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of proton exchange.[6]

Step-by-Step Methodology:

-

Preparation: Accurately weigh and dissolve a sample of N-benzylazetidine-3-carboxylic acid in deionized water. If solubility is limited, a water/methanol co-solvent system can be employed.

-

Acidic pKa Determination: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated electrode. This will protonate the carboxylate group.

-

Basic pKa Determination: In a separate experiment, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). This will deprotonate the protonated azetidine nitrogen.

-

Data Analysis: Plot the pH reading against the volume of titrant added for each titration.

-

pKa Calculation: The pKa is the pH value at the midpoint of the buffer region of the titration curve (the half-equivalence point), which corresponds to the inflection point of the curve's first derivative.[6][7]

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and directness. It avoids the complications of chromophore requirements needed for spectrophotometric methods and provides a complete profile of the molecule's acid-base behavior.

Experimental Workflow: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME). It is quantified as the partition coefficient (P) between an organic and an aqueous phase.[8]

-

LogP refers to the partition coefficient of the neutral species.

-

LogD is the distribution coefficient at a specific pH, accounting for all ionized and neutral species. For drug development, LogD at pH 7.4 (LogD₇.₄) is the most relevant parameter as it reflects the molecule's behavior under physiological conditions. A LogD₇.₄ value between 1 and 3 is often considered optimal for oral absorption.

Trustworthiness through a Self-Validating Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining LogP/LogD, as it measures the partitioning of a compound at thermodynamic equilibrium.[7][8]

Step-by-Step Methodology:

-

Phase Preparation: The two immiscible phases, n-octanol (organic) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD₇.₄), are mutually saturated by mixing them overnight and then separating them.[9] This prevents volume changes during the experiment.

-

Partitioning: A known concentration of N-benzylazetidine-3-carboxylic acid is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

-

Equilibration: The mixture is agitated vigorously in a sealed vial for several hours (or until equilibrium is confirmed) at a constant temperature.[7]

-

Phase Separation: The two phases are separated by centrifugation to ensure a clean interface.

-

Quantification: The concentration of the compound in both the aqueous and n-octanol phases is accurately measured using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: LogD is calculated using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] ).[10]

Causality Behind Experimental Choices: n-Octanol is the industry standard organic phase because its combination of a polar hydroxyl group and a nonpolar alkyl chain serves as a reasonable surrogate for the amphipathic nature of biological membranes. Measuring the concentration in both phases provides a mass balance check, ensuring the trustworthiness of the result.

Experimental Workflow: LogD Determination by Shake-Flask Method

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C11H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. agilent.com [agilent.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

The Azetidine Scaffold: From Synthetic Challenge to Privileged Motif in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Strained Ring